![molecular formula C18H22N4O2S B2729993 7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 301354-22-3](/img/structure/B2729993.png)
7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-benzyl-8-(isopentylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as PD98059, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of the mitogen-activated protein kinase (MAPK) kinase (MEK) enzyme, which plays a crucial role in the regulation of cell proliferation, differentiation, and survival. PD98059 has been used to investigate the role of MAPK signaling pathways in various biological processes, including cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Protective Group Strategies
One study outlines the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones using thietanyl protecting groups. The method involves the synthesis of bromo- and amino-substituted purine diones using thietanyl as a protecting group, followed by alkylation and oxidation processes to yield the target compounds. This approach is noted for its mild conditions and straightforward execution, highlighting its usefulness in synthesizing purine dione derivatives with specific substituent patterns (Khaliullin & Shabalina, 2020).
Biological Activity and Drug Design
Another research avenue involves the exploration of purine-2,6-dione derivatives as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), indicating their potential in treating neurological disorders. A study detailing the synthesis and pharmacological evaluation of new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents demonstrated that these compounds could possess antidepressant and anxiolytic properties, offering a basis for the development of new psychotropic medications (Chłoń-Rzepa et al., 2013).
Chemotherapeutic Applications
The design, molecular modeling, and synthesis of purine-diones and pyridopyrimidine-diones have been investigated for their anticancer activity. A study reported the synthesis of olomoucine analogs and their evaluation against the human breast cancer cell line MCF-7. This work underscores the anticancer potential of purine-dione derivatives, positioning them as candidates for further pharmacological exploration (Hayallah, 2017).
Marine Natural Products
Research into marine natural products has led to the isolation of purine alkaloids from the South China Sea gorgonian Subergorgia suberosa. Four new purine alkaloids were identified, displaying weak cytotoxicity against human cancer cell lines, suggesting the marine environment as a rich source of biologically active purine derivatives (Qi, Zhang, & Huang, 2008).
properties
IUPAC Name |
7-benzyl-3-methyl-8-(3-methylbutylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-12(2)9-10-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAXPMDOAQPNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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